molecular formula C6H11NO3 B3029602 2-(Acetylamino)butanoic acid CAS No. 7211-57-6

2-(Acetylamino)butanoic acid

Cat. No. B3029602
CAS RN: 7211-57-6
M. Wt: 145.16 g/mol
InChI Key: WZVZUKROCHDMDT-UHFFFAOYSA-N
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Description

2-(Acetylamino)butanoic acid is a chemical compound that is part of a broader class of molecules which include amino acids with an acetyl group attached to the nitrogen atom. This modification typically confers different physical, chemical, and biological properties compared to the parent amino acids.

Synthesis Analysis

The synthesis of derivatives of 2-(Acetylamino)butanoic acid can be achieved through various methods. One such method involves the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in combination with DIC (diisopropylcarbodiimide) for the synthesis of a novel series of α-ketoamide derivatives. This approach has been shown to be superior to other methods such as HOBt/DIC in terms of purity and yield of the final product. The process includes the ring opening of N-acylisatin followed by reaction with 4-aminobenzoic acid under conventional heating or microwave irradiation to produce the desired α-ketoamide, which is then coupled to different amino acid esters using OxymaPure/DIC as a coupling reagent .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(Acetylamino)butanoic acid, such as the α-ketoamide derivatives mentioned, are characterized using various analytical techniques. These techniques include FT-IR, NMR, and elemental analysis, which help in confirming the structure of the synthesized compounds . Additionally, the presence of an amino sugar moiety in related compounds, such as the triterpenoid glycoside isolated from Pithecellobium species, indicates a complex molecular structure that includes both the acetylamino functional group and a sugar component .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(Acetylamino)butanoic acid derivatives typically involve acylation and coupling reactions. The acylation is achieved by reacting N-acetylisatin with an amine, such as 4-aminobenzoic acid, to form an α-ketoamide. Subsequent coupling reactions with amino acid esters lead to the formation of the final benzoyl amino acid ester derivatives . These reactions are facilitated by the use of efficient reagents like OxymaPure/DIC, which enhance the reaction conditions and outcomes.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(Acetylamino)butanoic acid are not detailed in the provided papers, the properties of its derivatives can be inferred. The synthesized α-ketoamide derivatives are likely to have distinct solubility, melting points, and stability profiles compared to the parent compounds due to the presence of the acetyl group and the modifications on the amino acid side chains. The use of analytical techniques such as FT-IR and NMR also suggests that these compounds have specific functional groups that can be identified and characterized, which is crucial for understanding their reactivity and interactions with other molecules .

Scientific Research Applications

Biotransformation and Synthesis

  • Biotransformation : Cell suspension cultures of Catharanthus roseus and Thevetia neriifolia were used to biotransform ethyl 2-acetylamino-2-carbethoxy-4-(phenylsuphinyl)-butanoate into a new product, demonstrating a selective oxidizing process. This process is significant for producing new chemical compounds (Barrosaf et al., 1992).

  • Synthesis of Amino Sugar Fatty Acid Esters : N-Acetyl-glucosamine fatty acid esters were synthesized, resulting in the formation of 2-(acetylamino)-2-deoxy-6-O-hexanoate-D-glucose, a novel glycolipid with potential applications in food, cosmetics, pharmaceuticals, and environmental remediation (Pöhnlein et al., 2014).

  • Novel Compound Synthesis : The synthesis of a novel series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino] benzoyl amino acid ester derivatives using OxymaPure/DIC as a coupling reagent was reported, demonstrating its effectiveness in achieving high yield and purity (El‐Faham et al., 2013).

Chemical Analysis and Separation

  • Chromatography and Electrophoresis : A two-dimensional combination of paper electrophoresis and chromatography was developed for the separation and characterization of N-acetylamino sugars (Ohkuma & Shinohara, 1963).

Biochemical Studies

  • Neurochemical Research : 4‐(4′‐Azidobenzoimidylamino)butanoic acid, structurally related to 2-(Acetylamino)butanoic acid, was identified as a potent inhibitor of rat brain synaptosomal [3H]γ‐aminobutyric acid uptake, indicating its significance in neurochemical research (Tunnicliff & Ngo, 1982).

Medical Imaging and Drug Development

  • Molecular Imaging : The compound 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid (NST732), a member of the ApoSense family, was studied for its application in molecular imaging, particularly for monitoring antiapoptotic drug treatments (Basuli et al., 2012).

  • Supramolecular Hydrogels : 4-oxo-4-(2-pyridinylamino) butanoic acid demonstrated the ability to form supramolecular hydrogels, indicating its potential in drug delivery and controlled release systems (Wang et al., 2007).

Future Directions

The future directions of research on 2-(Acetylamino)butanoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs .

properties

IUPAC Name

2-acetamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVZUKROCHDMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992835
Record name 2-[(1-Hydroxyethylidene)amino]butanoic acid
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidobutanoic acid

CAS RN

7211-57-6, 34271-27-7, 7682-14-6
Record name 2-(Acetylamino)butanoic acid
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Record name NSC203440
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Record name 2-[(1-Hydroxyethylidene)amino]butanoic acid
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Record name (�±)-2-Acetamido-butyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Belal, MA Zayed, NAA Ghany - Water, Air, & Soil Pollution, 2023 - Springer
The use of dimensionally stable anode (DSA) for degrading organic pollutants is of concern recently. The electrocatalytic technique can efficiently treat biodegradable organic matter …
Number of citations: 1 link.springer.com

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